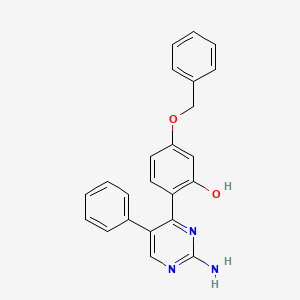

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol

Beschreibung

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol is a pyrimidine-derived compound featuring a central pyrimidine ring substituted with an amino group at position 2, a phenyl group at position 5, and a benzyloxy-substituted phenol moiety at position 2. The benzyloxy group enhances lipophilicity, which may influence membrane permeability and binding interactions in biological systems.

Eigenschaften

IUPAC Name |

2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c24-23-25-14-20(17-9-5-2-6-10-17)22(26-23)19-12-11-18(13-21(19)27)28-15-16-7-3-1-4-8-16/h1-14,27H,15H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOLFNOAAAKJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327924 | |

| Record name | 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662210 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

900284-70-0 | |

| Record name | 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 318.36 g/mol

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimycobacterial Activity : Related compounds have demonstrated the ability to induce p53 expression, leading to enhanced reactive oxygen species (ROS) production and subsequent phagosome-lysosome fusion. This mechanism is crucial in combating intracellular pathogens like Mycobacterium tuberculosis .

- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection and modulation of oxidative stress, which are beneficial in conditions such as Parkinson's disease. For instance, related compounds have been found to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration .

Table 1: Summary of Biological Activities

Case Studies

- Antimycobacterial Study : A study focused on the antimycobacterial properties of related benzyloxy phenols highlighted their role in activating p53 pathways. The treatment led to increased ROS levels and enhanced intracellular killing of mycobacteria. The study emphasized the importance of ROS in mediating these effects, suggesting that targeting oxidative stress pathways could be a viable strategy against drug-resistant tuberculosis .

- Neuroprotective Effects : Another investigation into benzyloxy phenols revealed their potential as MAO-B inhibitors, with one compound exhibiting a competitive and reversible inhibition profile. This suggests that such compounds could be developed further for therapeutic use in neurodegenerative diseases like Parkinson's disease, where MAO-B plays a significant role in dopaminergic neuron degeneration .

Discussion

The biological activity of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol appears promising based on its structural analogs. The mechanisms through which it may exert its effects include modulation of oxidative stress and enhancement of immune responses against intracellular pathogens. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key attributes of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol with three analogs:

Key Observations:

Lipophilicity (XLogP3) :

- The target compound’s benzyloxy group likely increases lipophilicity (XLogP3 ~5.0) compared to Analog 3 (XLogP3 ~4.5), which has a less bulky 3-methylbut-2-en-1-yloxy group. However, chlorinated analogs (e.g., Analog 2, XLogP3 5.2) exhibit higher lipophilicity due to halogen atoms .

- The benzyloxy group’s aromaticity may enhance π-π stacking interactions compared to aliphatic substituents in Analog 3.

Polar Surface Area (PSA): All compounds share similar PSA values (~81.3 Ų), driven by the amino and phenolic hydroxyl groups. This suggests comparable hydrogen-bonding capacity, which is critical for target binding in biological systems .

Steric Effects: The benzyloxy group in the target compound introduces steric bulk, which could hinder binding in tightly packed active sites compared to smaller substituents like methoxy or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.